molecular formula C52H86O23 B1211865 Methylprotogracillin CAS No. 54522-53-1

Methylprotogracillin

Cat. No. B1211865
CAS RN: 54522-53-1
M. Wt: 1079.2 g/mol
InChI Key: LOSNTJHBTWBJCC-OOVOOHTRSA-N
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Description

Methylprotogracillin, known as NSC-698792, is a furostanol saponin isolated from the rhizome of Dioscorea collettii var. hypoglauca (Dioscoreaceae), a traditional Chinese herbal remedy used for centuries in the treatment of various carcinomas. Its potential anticancer activity has been systematically evaluated through in vitro cytotoxicity testing against 60 human cancer cell lines in the National Cancer Institute's (NCI) anticancer drug screen panel. Methylprotogracillin exhibits cytotoxicity against all tested cell lines from leukemia and solid tumors, showing particular selectivity against specific cancer lines including colon, central nervous system (CNS), melanoma, renal, and breast cancer lines with GI50 ≤ 2.0 μM. Its unique cytotoxicity pattern suggests a novel mechanism of anticancer action, which has been a subject of interest for further cancer therapeutic development (Hu & Yao, 2001).

Scientific Research Applications

Anticancer Activity

Methylprotogracillin (NSC-698792) is a furostanol saponin isolated from the rhizome of Dioscorea collettii var. hypoglauca, a Chinese herbal remedy traditionally used to treat various carcinomas. Studies have shown that methylprotogracillin exhibits significant cytotoxicity against a range of human cancer cell lines. It has been particularly effective against certain types of leukemia, colon cancer, central nervous system cancer, melanoma, renal cancer, prostate cancer, and breast cancer. These findings suggest a potential for methylprotogracillin as a novel anticancer agent, especially due to its unique cytotoxicity pattern, which is distinct from other compounds in the National Cancer Institute's anticancer drug screen database, indicating a potential novel mechanism of anticancer action (Hu & Yao, 2001) (Hu & Yao, 2003).

Gene Therapy and Chemoprotection

In the field of gene therapy and chemoprotection, research has explored the use of methylguanine methyltransferase. This approach involves genetic chemoprotection mediated by a mutant of the DNA-repair enzyme methylguanine methyltransferase to enhance allogeneic stem cell transplantation. Such methods have demonstrated the potential to achieve durable, therapeutically relevant in vivo selection and chemoprotection of gene-modified cells in large-animal models, suggesting implications for enhancing allogeneic stem cell transplantation in clinical settings (Neff et al., 2003).

Mechanism of Action

While the exact mechanism of action for Methylprotogracillin is not clear, it has been suggested that it may have a potentially novel mechanism of anticancer action .

Future Directions

The utilization of microbial genomics could improve the odds of antibiotic development having a more successful outcome . This approach could be beneficial for the development of compounds like Methylprotogracillin.

properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H86O23/c1-21(20-67-46-41(63)39(61)35(57)30(17-53)70-46)9-14-52(66-6)22(2)33-29(75-52)16-28-26-8-7-24-15-25(10-12-50(24,4)27(26)11-13-51(28,33)5)69-49-45(74-47-42(64)38(60)34(56)23(3)68-47)44(37(59)32(19-55)72-49)73-48-43(65)40(62)36(58)31(18-54)71-48/h7,21-23,25-49,53-65H,8-20H2,1-6H3/t21-,22+,23+,25+,26-,27+,28+,29+,30-,31-,32-,33+,34+,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45?,46-,47+,48+,49-,50+,51+,52-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSNTJHBTWBJCC-OOVOOHTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6C([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H86O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1079.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylprotogracillin

CAS RN

54522-53-1
Record name Methylprotogracillin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054522531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Q & A

Q1: What is the significance of the research findings on Methylprotogracillin's antiviral activity?

A1: The research primarily highlights the promising antiviral activity of phenanthrene derivatives extracted from Tamus communis against vesicular stomatitis virus and human rhinovirus type 1B []. While Methylprotogracillin, a furostanol tetraglycoside, was also investigated, the study doesn't elaborate on its specific antiviral effects. Therefore, further research is needed to understand its potential role in combating these viruses.

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